molecular formula C6H13NO5 B13796176 D-Mannojirimycin

D-Mannojirimycin

Cat. No.: B13796176
M. Wt: 179.17 g/mol
InChI Key: FXVPOMKTIZKCTJ-QTVWNMPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannojirimycin: is a polyhydroxylated piperidine alkaloid, structurally similar to glucose, where the oxygen atom in the pyranose ring is replaced by a nitrogen atom. This compound is known for its significant inhibitory activity against glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound is commonly found in certain plants and microorganisms, such as Bacillus and Streptomyces species .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannojirimycin can be synthesized through various synthetic routes. One common method involves the biocatalytic generation of nitrogen-substituted cyclitols from simple starting materials like amino acids or glyceraldehyde derivatives. The synthesis typically involves multiple steps, including transamination, dephosphorylation, oxidation, cyclization, and reduction reactions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Bacillus subtilis can be used to produce high quantities of this compound through a biosynthetic pathway that starts from D-glucose. The process involves glycolysis, transamination, dephosphorylation, and regio-selective oxidation, leading to the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: D-Mannojirimycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as deoxymannojirimycin and other glycosidase inhibitors .

Mechanism of Action

D-Mannojirimycin exerts its effects by inhibiting glycosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition leads to a decrease in the breakdown of carbohydrates, which can be beneficial in conditions like diabetes where glucose levels need to be controlled .

Comparison with Similar Compounds

Uniqueness: D-Mannojirimycin is unique due to its specific inhibitory activity against certain glycosidases and its ability to be synthesized through various biocatalytic and chemical methods. Its structural similarity to glucose allows it to effectively mimic the substrate and inhibit enzyme activity .

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6?/m1/s1

InChI Key

FXVPOMKTIZKCTJ-QTVWNMPRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N

Origin of Product

United States

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